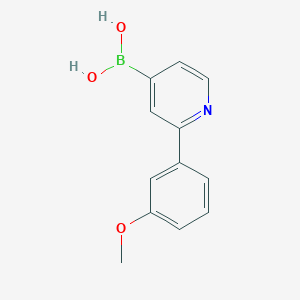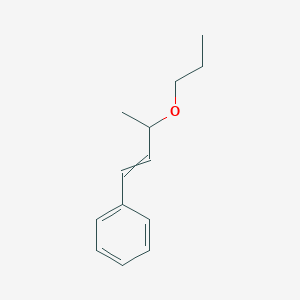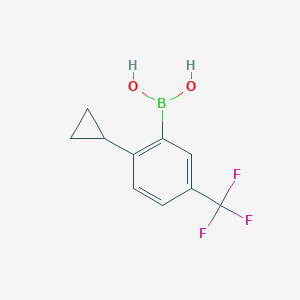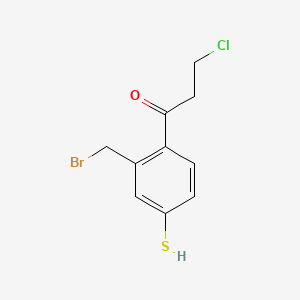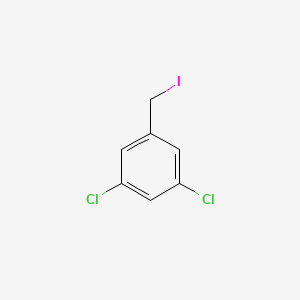![molecular formula C16H20ClNO4S B14070789 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is a chemical compound with the molecular formula C16H20ClNO4S and a molecular weight of 357.85 g/mol It is known for its unique structure, which includes a mesityl group attached to a tetrahydrobenzo[d]thiazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate typically involves the reaction of 2,4,6-trimethylphenylamine (mesitylamine) with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiazolium ring. The resulting product is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to its corresponding thiazolidine form.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated mesityl derivatives.
Aplicaciones Científicas De Investigación
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of kinases such as CK2 and GSK3β, which are involved in various cellular processes, including tumor suppression.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets, such as kinases. For example, it inhibits CK2 and GSK3β by binding to their active sites, thereby preventing the phosphorylation of target proteins like PTEN. This inhibition can lead to the activation of tumor suppressor pathways and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydro-3-(2,4,6-trimethylphenyl)-benzothiazolium Perchlorate: Similar in structure but may have different substituents on the benzothiazolium ring.
3-(2,6-Diisopropylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium Perchlorate: Another derivative with different alkyl groups on the phenyl ring.
Uniqueness
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is unique due to its specific mesityl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research applications .
Propiedades
Fórmula molecular |
C16H20ClNO4S |
|---|---|
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C16H20NS.ClHO4/c1-11-8-12(2)16(13(3)9-11)17-10-18-15-7-5-4-6-14(15)17;2-1(3,4)5/h8-10H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
RKHWNVWIYUUFNH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCC3)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





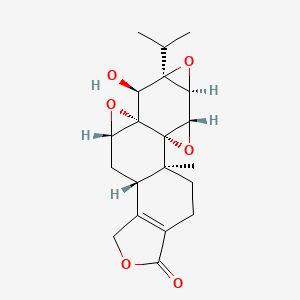
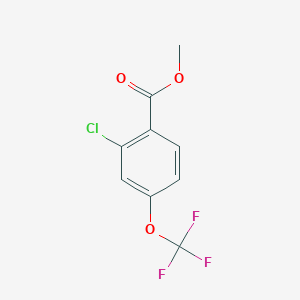
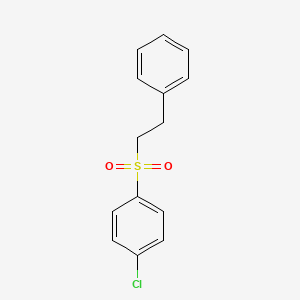
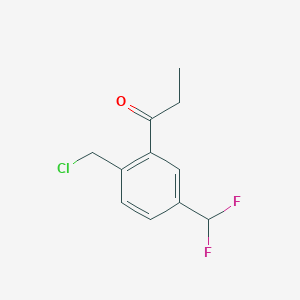
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)
